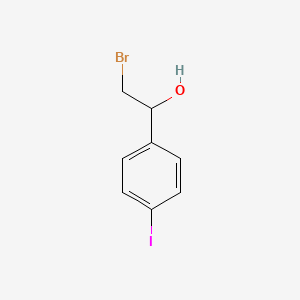
1-(4-Bromo-1-naphthyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-naphthyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to a guanidine group
Méthodes De Préparation
The synthesis of 1-(4-Bromo-1-naphthyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-1-naphthylamine with cyanamide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired guanidine derivative . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing a straightforward and efficient route to diverse guanidines .
Industrial production methods for guanidines often rely on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(4-Bromo-1-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrocarbon derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-1-naphthyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound is used in the study of biological processes due to its ability to interact with various biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1-naphthyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may inhibit certain enzymes or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1-naphthyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-1-naphthyl)guanidine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Methyl-1-naphthyl)guanidine:
1-(4-Nitro-1-naphthyl)guanidine: The presence of a nitro group introduces different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10BrN3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
2-(4-bromonaphthalen-1-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6H,(H4,13,14,15) |
Clé InChI |
HIBHRNLXRVBJMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


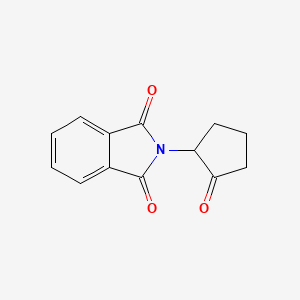
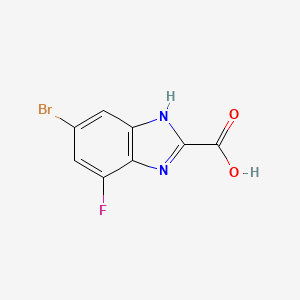


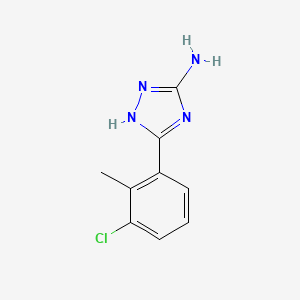
![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
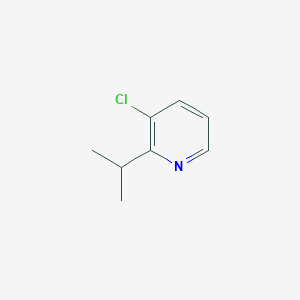
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
